2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide
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Overview
Description
2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a cyano group, a fluorophenyl group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-cyano-2-fluorobenzyl chloride from 4-cyano-2-fluorobenzaldehyde through chlorination.
Cyclopropylacetamide Formation: Cyclopropylamine is reacted with chloroacetyl chloride to form N-cyclopropylacetamide.
Coupling Reaction: The final step involves the coupling of the fluorophenyl intermediate with N-cyclopropylacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-methylacetamide
- 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide
- 2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-propylacetamide
Uniqueness
2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c14-6-13(18)17(11-3-4-11)8-10-2-1-9(7-16)5-12(10)15/h1-2,5,11H,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSVGGNNDPQOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=C(C=C2)C#N)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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